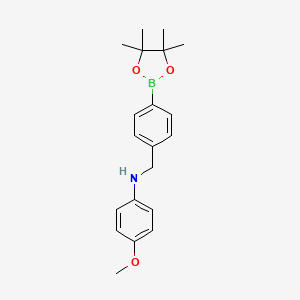

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Overview

Description

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is an organic compound that belongs to the class of arylamines. This compound is characterized by the presence of a methoxy group, a benzyl group, and a dioxaborolane moiety. It is commonly used in organic synthesis and has applications in various fields, including materials science and medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of organic light-emitting diodes (oleds) , suggesting that its targets could be the light-emitting molecules in these devices.

Mode of Action

Similar compounds are known to interact with their targets by donating electrons, which can result in the emission of light in oleds .

Result of Action

In the context of oleds, the compound can contribute to the emission of light when an electric current is applied .

Action Environment

The action, efficacy, and stability of 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline can be influenced by various environmental factors such as temperature, humidity, and the presence of other chemicals . For instance, in the context of OLEDs, the performance of the device can be affected by the operating temperature and the lifetime of the device can be influenced by the presence of moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline typically involves the following steps:

Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.

Amination Reaction: The introduction of the aniline moiety is achieved through an amination reaction. This involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted arylamines.

Scientific Research Applications

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- 4,4′-(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

Uniqueness

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials with specific properties.

Biological Activity

4-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline, commonly referred to as BD625857, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 875667-84-8

- Molecular Formula : C20H26BNO3

- Molecular Weight : 341.24 g/mol

- Purity : ≥ 97%

The compound's biological activity is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific enzymes or receptors.

Inhibition Studies

Recent studies have indicated that derivatives of the compound exhibit significant inhibitory effects on various biological pathways:

- CYP450 Enzyme Inhibition : Compounds similar to BD625857 have shown varying degrees of inhibition on cytochrome P450 enzymes. For instance, a related compound demonstrated an IC50 value of 0.34 μM against CYP3A4, indicating a potential for drug-drug interactions due to metabolic inhibition .

- Antitumor Activity : Research has highlighted the potential antitumor properties of compounds containing the dioxaborolane structure. These compounds have been shown to inhibit tumor growth in cell lines with specific metabolic vulnerabilities .

- Glucose Transport Inhibition : In a related study, compounds targeting glucose transporters exhibited IC50 values indicating effective inhibition of glucose uptake in cancer cells. This suggests that BD625857 might also influence metabolic pathways critical for tumor growth .

Pharmacokinetic Properties

The pharmacokinetic profile of related compounds has been evaluated through various assays:

- Solubility and Permeability : High-throughput solubility assays indicate low solubility but medium to high permeability across cellular membranes .

- Metabolic Stability : The compound's metabolic stability was assessed using liver microsomes, revealing a rapid metabolism that may limit its efficacy in vivo .

Case Study 1: Antiviral Activity

A study assessed the antiviral activity of similar compounds against RNA-dependent RNA polymerase (NS5B). The results indicated that modifications to the chemical structure could enhance potency and selectivity against viral targets .

| Compound | EC50 (nM) | Remarks |

|---|---|---|

| Compound A | <50 | Potent inhibitor |

| Compound B | >100 | Less effective |

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines demonstrated that derivatives of BD625857 inhibited cell proliferation significantly compared to controls.

| Cell Line | IC50 (μM) | Type of Inhibition |

|---|---|---|

| HT-1080 | 0.127 | Glycolytic ATP production |

| A549 | 0.234 | Lactate secretion |

Properties

IUPAC Name |

4-methoxy-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-6-15(7-9-16)14-22-17-10-12-18(23-5)13-11-17/h6-13,22H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMKRXSNLORMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.